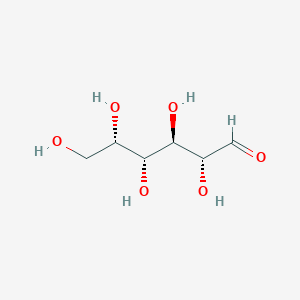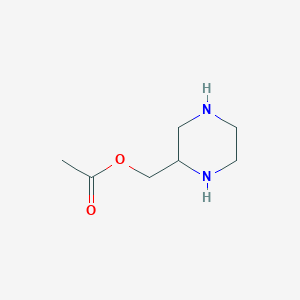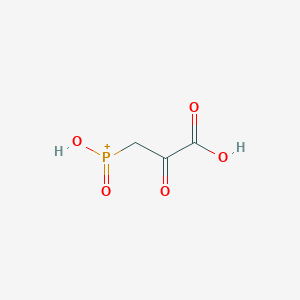
4-Hydroxybenzophenone
Overview
Description
4-Hydroxybenzophenone, also known as 4-phenylphenol, is an organic compound with the molecular formula C13H10O2. It appears as a white crystalline powder and is primarily used in organic synthesis. This compound is a derivative of benzophenone, featuring a hydroxyl group (-OH) attached to one of the phenyl rings.
Mechanism of Action
Target of Action
4-Hydroxybenzophenone primarily targets the Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
It is known to interact with its target, lanosterol 14-alpha demethylase . This interaction could potentially disrupt the normal function of the enzyme, thereby affecting the biosynthesis of ergosterol .
Biochemical Pathways
This compound affects the ergosterol biosynthesis pathway by interacting with Lanosterol 14-alpha demethylase . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to changes in membrane fluidity and permeability, ultimately affecting the viability of the organism .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Lanosterol 14-alpha demethylase . By potentially disrupting the function of this enzyme, this compound may inhibit the biosynthesis of ergosterol, leading to alterations in the structure and function of the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzophenone can be synthesized through several methods:
Condensation of Benzotrichloride with Phenol: This reaction occurs in the presence of aluminum chloride in carbon disulfide at 0°C, yielding a 90% product.
Reaction with p-Bromophenol: In this method, p-bromophenol reacts in a 30% sodium hydroxide solution at 80-85°C, resulting in an 81% yield.
Industrial Production Methods:
Chemical Reactions Analysis
4-Hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions typically yield hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted benzophenones.
Scientific Research Applications
4-Hydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the production of other chemical compounds.
Biology: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Acts as an intermediate in the synthesis of pharmaceuticals, such as clomifene citrate.
Industry: Employed in the manufacture of UV filters, cosmetics, and food packaging materials
Comparison with Similar Compounds
4-Hydroxybenzophenone can be compared with other benzophenone derivatives:
2-Hydroxybenzophenone: Similar in structure but with the hydroxyl group in a different position, affecting its reactivity and applications.
4,4’-Dihydroxybenzophenone: Contains two hydroxyl groups, making it more reactive and suitable for different applications.
2,4-Dihydroxybenzophenone: Features hydroxyl groups at two positions, providing unique properties for specific uses.
Uniqueness: this compound is unique due to its specific hydroxyl group placement, which influences its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
(4-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFYZDNDJHZQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036684 | |
| Record name | 4-Hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-42-4 | |
| Record name | 4-Hydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxybenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (4-hydroxyphenyl)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R2LWS0MS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-hydroxybenzophenone?
A1: The molecular formula of this compound is C13H10O2, and its molecular weight is 198.22 g/mol. []
Q2: What spectroscopic data are available for characterizing this compound?
A2: 4-HBP can be characterized using various spectroscopic techniques, including UV-Vis absorption spectroscopy, Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and 13C NMR spectroscopy. These techniques provide information about its electronic transitions, functional groups, and structural features. [, , , , , , ]
Q3: Are there different crystalline forms of this compound?
A3: Yes, 4-HBP exhibits polymorphism, meaning it can exist in multiple crystalline forms. Two polymorphs of 4-HBP have been identified, differing primarily in their packing arrangements. []
Q4: How does this compound behave under UV irradiation?
A4: 4-HBP absorbs UV radiation, transitioning to excited singlet and triplet states. These excited states can undergo various photochemical processes, including fluorescence, intersystem crossing, and energy transfer. [, ]
Q5: What is the role of the hydroxyl group in this compound's photochemistry?
A5: The hydroxyl group significantly influences the photochemical behavior of 4-HBP. In the presence of water, both singlet and triplet excited states can deprotonate, leading to the formation of the 4-benzophenone anion. This deprotonation process quenches fluorescence and affects its photoactivity. []
Q6: Does this compound generate singlet oxygen?
A6: Yes, upon irradiation in aprotic solvents like acetonitrile, 4-HBP can generate singlet oxygen, a reactive oxygen species involved in various photochemical reactions. []
Q7: Can this compound participate in photoreduction reactions?
A7: Research suggests that 4-HBP can undergo photoreduction via hydrogen abstraction or electron transfer mechanisms. For instance, it can abstract hydrogen from 2,6-di-tert-butylphenol in acetonitrile, forming the this compound ketyl radical. []
Q8: What are the common applications of this compound?
A8: 4-HBP is frequently used as a UV filter in sunscreen products and as a UV stabilizer in plastics and other materials to protect them from degradation caused by UV radiation. It is also employed as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. [, , , , , , ]
Q9: How does this compound contribute to UV protection in fabrics?
A9: 4-HBP, when incorporated into fabrics as a UV absorber, helps prevent the penetration of harmful UVA and UVB radiation through the material. This property makes it beneficial in creating UV-protective clothing. [, ]
Q10: Can this compound be used in the synthesis of polymers?
A10: Yes, 4-HBP can be used as a monomer in polymerization reactions to create various polymers, including poly(ether ketone)s and other copolymers. These polymers often possess desirable thermal and mechanical properties. [, , ]
Q11: Is this compound found in the environment?
A11: Yes, 4-HBP has been detected in various environmental matrices, including wastewater, surface waters, sediments, and sewage sludge. Its presence raises concerns due to its potential endocrine-disrupting effects on aquatic organisms. [, , , ]
Q12: What are the potential environmental risks associated with this compound?
A12: 4-HBP can pose risks to aquatic organisms, such as fish and invertebrates, due to its estrogenic activity. It can disrupt endocrine systems, potentially affecting reproduction and development. [, , ]
Q13: How is this compound removed from wastewater?
A13: Several methods, including adsorption using activated carbon, have shown effectiveness in removing 4-HBP from wastewater. []
Q14: How is this compound typically quantified in environmental samples?
A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed technique for quantifying 4-HBP in environmental samples. This method offers high sensitivity and selectivity. [, ]
Q15: Are there analytical methods for determining this compound in food products?
A15: Yes, analytical methods based on solid-liquid extraction followed by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for analyzing 4-HBP and other related compounds in packaged cereal-based foods. []
Q16: Does this compound exhibit estrogenic activity?
A16: Yes, 4-HBP has demonstrated estrogenic activity in both in vitro and in vivo studies. It can bind to estrogen receptors, potentially interfering with normal hormonal signaling pathways. [, , ]
Q17: Has this compound been detected in human samples?
A17: 4-HBP has been found in human urine samples, indicating its potential for human exposure through various sources, including personal care products. [, ]
Q18: Are there any links between this compound exposure and human health effects?
A18: While research is ongoing, some studies suggest a potential association between 4-HBP exposure and a longer time-to-pregnancy (TTP) in women. More research is needed to fully understand the potential health impacts of 4-HBP exposure in humans. [, , ]
Q19: What is the acute toxicity of this compound to aquatic organisms?
A19: Studies on freshwater planarians (Dugesia japonica) have shown that 4-HBP exhibits acute toxicity, with 48-hour LC50 values indicating its potential to be harmful to aquatic life. []
Q20: How stable is this compound in different formulations?
A20: The stability of 4-HBP can vary depending on factors such as pH, temperature, exposure to light, and the presence of other ingredients in the formulation. [, , ]
Q21: Are there strategies for improving the stability of this compound in formulations?
A21: Researchers have explored incorporating 4-HBP into polymeric structures or using encapsulation techniques to enhance its stability and control its release. [, ]
Q22: Have computational methods been used to study this compound?
A22: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate various properties of 4-HBP, including its electronic structure, vibrational frequencies, and nonlinear optical properties. [, ]
Q23: Have any QSAR models been developed for this compound and its derivatives?
A23: QSAR (Quantitative Structure-Activity Relationship) models have been developed to correlate the structural features of 4-HBP and its analogs with their estrogenic activities. []
Q24: Is there research on alternatives to this compound as a UV filter?
A24: Yes, researchers are actively investigating alternative UV filters with potentially lower environmental impact and toxicity profiles. These alternatives include naturally derived compounds and synthetic molecules with improved biodegradability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)

![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)



![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)
